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molecular formula C19H29NO4 B2888180 N-Cbz-11-aminoundecanoic acid CAS No. 3422-91-1

N-Cbz-11-aminoundecanoic acid

Cat. No. B2888180
M. Wt: 335.444
InChI Key: HANGHYNWCBMDNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04430265

Procedure details

In a 2 N-aqueous solution of sodium hydroxide (500 ml) was dissolved 11-aminoundecanoic acid (30.2 g, 0.15 mol) under mild heating (50° C.). With intense stirring, carbobenzoxy chloride (30.7 g, 0.18 mol) was added in 4 installments over a period of 30 minutes, after which the mixture was stirred for 2 hours. The reaction mixture was cooled with ice, adjusted to pH 2 with 6 N-hydrochloric acid and extracted with ethyl acetate (600 ml). The ethyl acetate layer was washed with water and dried over anhydrous sodium sulfate. The solvent was distilled off and petroleum ether was added to the crystalline residue. After cooling, the crystals were recovered by filtration. By the above procedure there was obtained 36.0 g of N-carbobenzoxy-11-aminoundecanoic acid. m.p. 96°-97° C.; Rf1 =0.67.
Quantity
30.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30.2 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][C:12]([OH:14])=[O:13].[C:15](Cl)([O:17][CH2:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)=[O:16].Cl>[OH-].[Na+]>[C:15]([NH:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][C:12]([OH:14])=[O:13])([O:17][CH2:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)=[O:16] |f:3.4|

Inputs

Step One
Name
Quantity
30.7 g
Type
reactant
Smiles
C(=O)(OCC1=CC=CC=C1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
30.2 g
Type
reactant
Smiles
NCCCCCCCCCCC(=O)O
Name
Quantity
500 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
after which the mixture was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled with ice
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (600 ml)
WASH
Type
WASH
Details
The ethyl acetate layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
ADDITION
Type
ADDITION
Details
petroleum ether was added to the crystalline residue
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the crystals were recovered by filtration

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(=O)(OCC1=CC=CC=C1)NCCCCCCCCCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 36 g
YIELD: CALCULATEDPERCENTYIELD 71.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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